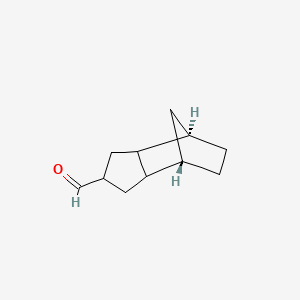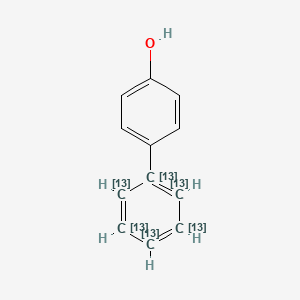
4-Phenylphenol-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenylphenol-13C6 is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of 4-Phenylphenol, which is a white crystalline solid used as a fungicide, bactericide, and preservative in various industrial applications. The compound is labeled with carbon-13, a stable isotope, which makes it useful in tracing and studying chemical reactions and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylphenol-13C6 can be achieved through a Suzuki coupling reaction. This involves the reaction of phenylboronic acid with 4-iodophenol in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is typically carried out in an aqueous medium, and the product is purified by recrystallization.
Example Procedure:
- Add 122 mg of phenylboronic acid, 414 mg of potassium carbonate, and 220 mg of 4-iodophenol to a 50 ml round-bottom flask.
- Add 10 ml of deionized water and 3 mg of palladium on carbon (10%).
- Reflux the mixture on a hot plate with a magnetic stirrer for 30 minutes.
- Cool the mixture to room temperature and acidify with HCl.
- Filter the resulting solid and wash with water and methanol.
- Purify the product by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions and purification steps to ensure high yield and purity. The use of automated systems and reactors helps in scaling up the production while maintaining consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenylphenol-13C6 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form biphenyl derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nitrating agents.
Major Products
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Applications De Recherche Scientifique
4-Phenylphenol-13C6 is used in various scientific research applications, including:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the incorporation of carbon atoms in biological systems.
Medicine: Used in drug development and pharmacokinetic studies.
Industry: Used in the development of new materials and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 4-Phenylphenol-13C6 involves its incorporation into chemical and biological systems, where it acts as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound through various pathways. This helps in understanding reaction mechanisms, metabolic pathways, and the fate of the compound in different environments .
Comparaison Avec Des Composés Similaires
4-Phenylphenol-13C6 is unique due to its stable isotope labeling, which makes it particularly useful in tracing studies. Similar compounds include:
4-Phenylphenol: The non-labeled version, used as a fungicide and preservative.
4-Hydroxybiphenyl: Another biphenyl derivative with similar chemical properties.
4-Diphenylol: A related compound with hydroxyl groups on both phenyl rings.
These compounds share similar chemical properties but differ in their specific applications and the presence of stable isotopes.
Propriétés
Formule moléculaire |
C12H10O |
|---|---|
Poids moléculaire |
176.16 g/mol |
Nom IUPAC |
4-((1,2,3,4,5,6-13C6)cyclohexatrienyl)phenol |
InChI |
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1+1,2+1,3+1,4+1,5+1,10+1 |
Clé InChI |
YXVFYQXJAXKLAK-GEPOPZQUSA-N |
SMILES isomérique |
C1=CC(=CC=C1[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




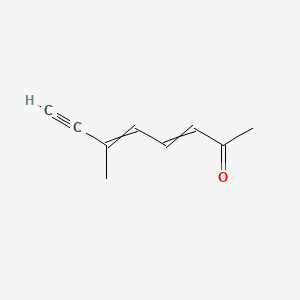
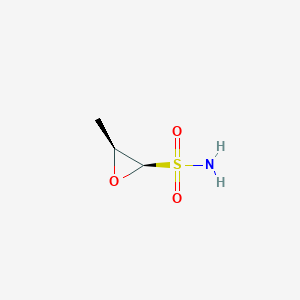

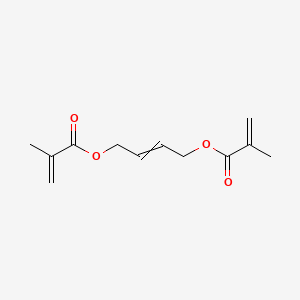
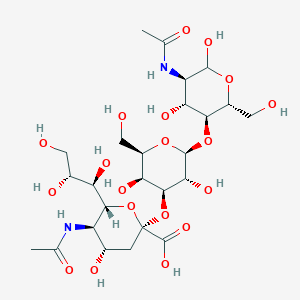
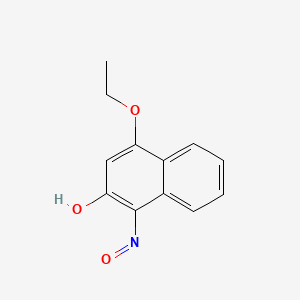
![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
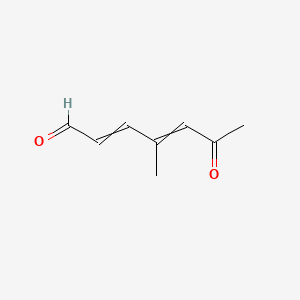
![3-[(4-Methylphenyl)diazenyl]oxolane-2,4-dione](/img/structure/B13835916.png)
![3-[5-(4-Methoxyphenoxy)-1-oxobutyl]-(4S)-4-benzyl-2-oxazolidinone](/img/structure/B13835923.png)
